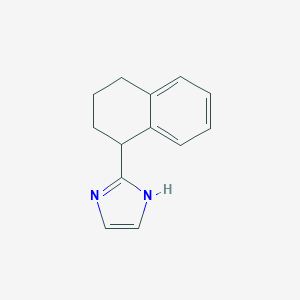

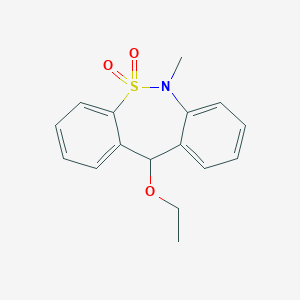

2-(1,2,3,4-四氢萘-1-基)-1H-咪唑

描述

Synthesis Analysis

The synthesis of compounds related to 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole has been explored in various studies. For instance, the synthesis of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine, a compound with a similar tetrahydronaphthalene structure, was reported to exhibit marked antidepressant activity, suggesting a potential for new antidepressant drugs . Another study focused on the synthesis of tetracyclic compounds by reacting 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate, leading to compounds with a thiazolidinone or thiazinone ring fused to the imidazole ring . Additionally, the synthesis and characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, a selective alpha 1A receptor agonist, highlights the pharmaceutical relevance of such compounds .

Molecular Structure Analysis

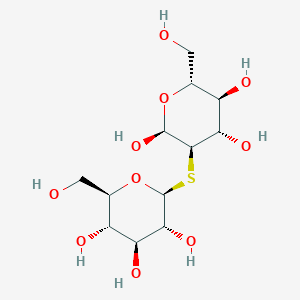

The molecular structure of compounds within this family is characterized by the presence of a tetrahydronaphthalene moiety linked to an imidazole ring. The structural analogs synthesized in these studies often include additional functional groups or rings, such as thiazolidine or thiazinone, which can significantly alter the compound's biological activity and receptor selectivity . The structural determinations of these compounds are typically based on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, which provide detailed information about the molecular framework and the spatial arrangement of atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include ring-closure reactions, transesterification processes, and reactions with α-bromoketones. For example, the ring-closure reaction of dimethyl 2-(4,9-dioxo-4,9-dihydronaphth[2,3-d]imidazol-2-ylthio)fumarate in acetic anhydride or polyphosphoric acid leads to different cyclized products . The kinetic resolutions of racemic trans-1,2,3,4-tetrahydronaphthalen-2-ols through lipase-catalyzed transesterification processes have also been reported, demonstrating the potential for enantioselective synthesis . Furthermore, the reaction of trans-3a,4,5,9b-tetrahydronaphth[1,2-d]imidazoline-2-thiones with α-bromoketones can yield various products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of different functional groups and stereochemistry can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as receptor selectivity and biological activity, are also determined by these molecular features. For instance, the antidepressant activity of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine surpasses that of imipramine, a known antidepressant, indicating the importance of the molecular structure in drug efficacy . The enantioselectivity observed in the lipase-catalyzed resolutions of tetrahydronaphthalen-2-ols also underscores the significance of stereochemistry in the physical and chemical behavior of these compounds .

科学研究应用

血栓烷 A2 合酶抑制剂: 已合成并测试了 1,2-二氢萘和 1,2,3,4-四氢萘的 N-咪唑基衍生物(包括与“2-(1,2,3,4-四氢萘-1-基)-1H-咪唑”类似的化合物)作为血栓烷 A2 合酶的抑制剂。这项研究表明,由于它们具有显着的抑制活性和低毒性,它们具有临床研究的潜力 (Cozzi 等人,1991 年)。

抗抑郁活性: 对反式-2-[N-(2-羟基-1,2,3,4-四氢萘/茚满-1-基)]亚氨基噻唑烷及其相关化合物的合成研究揭示了显着的抗抑郁活性,为抗抑郁药提供了新的结构线索 (Shukla 等人,1992 年)。

富氮气体发生剂: 制备了基于咪唑的分子,可能包括“2-(1,2,3,4-四氢萘-1-基)-1H-咪唑”,用于富氮气体发生器中的应用。这些化合物由于其高能分子骨架而表现出很高的正形成热 (Srinivas 等人,2014 年)。

基于唑类的 1,4-萘醌在 MDR 感染中: 基于咪唑的 1,4-萘醌(可能包括“2-(1,2,3,4-四氢萘-1-基)-1H-咪唑”的衍生物)对选定的菌株表现出有希望的抗菌和抗真菌活性,表明它们可用于对抗多重耐药感染 (Choudhari 等人,2020 年)。

固态亮白光发射: 一项研究证明了与“2-(1,2,3,4-四氢萘-1-基)-1H-咪唑”密切相关的化合物的固态亮白光发射和机械致变色行为。该化合物还用作溶液中 Al3+ 和焦磷酸的高灵敏度比率发光传感器 (Sinha 等人,2019 年)。

属性

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFHJKHZWXNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

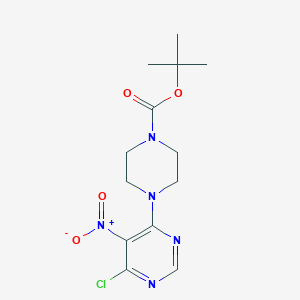

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

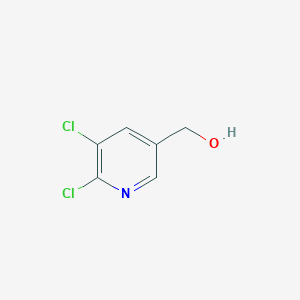

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)